molecular formula C14H12N2O2S B3016446 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477856-54-5

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B3016446
CAS No.: 477856-54-5
M. Wt: 272.32
InChI Key: TZKSESZBBYDRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a benzyl sulfanyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 2-furyl hydrazine with 3-methylbenzyl chloride in the presence of a base, followed by cyclization with carbon disulfide and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or benzyl rings .

Scientific Research Applications

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(2-Furyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(2-Furyl)-5-[(3-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)9-19-14-16-15-13(18-14)12-6-3-7-17-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKSESZBBYDRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321873
Record name 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477856-54-5
Record name 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.